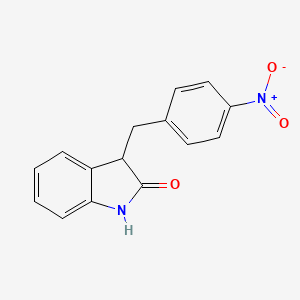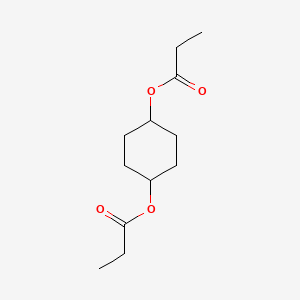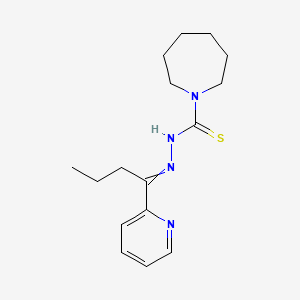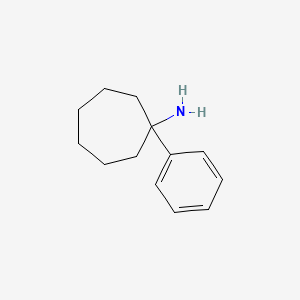
Cycloheptanamine, 1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptanamine, 1-phenyl- is an organic compound with the molecular formula C13H19N It is a derivative of cycloheptane, where one hydrogen atom is replaced by an amine group and another by a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cycloheptanamine, 1-phenyl- can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with phenylmagnesium bromide (Grignard reagent) to form 1-phenylcycloheptanol, which is then converted to the amine via reductive amination . Another method involves the direct amination of 1-phenylcycloheptane using ammonia or an amine source under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of Cycloheptanamine, 1-phenyl- typically involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is carried out in the presence of a metal catalyst such as palladium or nickel under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptanamine, 1-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or nickel catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 1-phenylcycloheptanone or 1-phenylcycloheptanal.
Reduction: 1-phenylcycloheptane.
Substitution: Various substituted cycloheptanamines depending on the reagent used.
Applications De Recherche Scientifique
Cycloheptanamine, 1-phenyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Cycloheptanamine, 1-phenyl- involves its interaction with various molecular targets and pathways. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions . The exact molecular targets and pathways are still under investigation, but it is thought to involve interactions with serotonin and dopamine receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: Similar in structure but with a six-membered ring instead of a seven-membered ring.
Phenylcyclohexylamine: Similar structure but with a phenyl group attached to a cyclohexane ring.
Uniqueness
Cycloheptanamine, 1-phenyl- is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered ring analogs. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
59397-23-8 |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
1-phenylcycloheptan-1-amine |
InChI |
InChI=1S/C13H19N/c14-13(10-6-1-2-7-11-13)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11,14H2 |
Clé InChI |
LTWBQSVETWWOFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


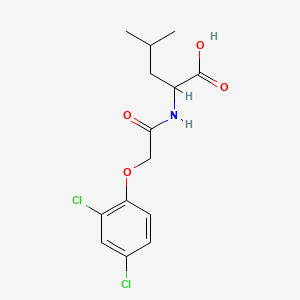
![4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine](/img/structure/B14001761.png)

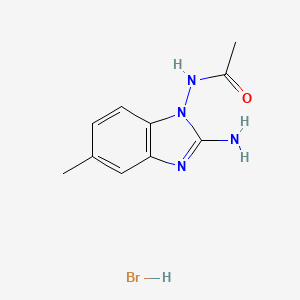
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)


![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
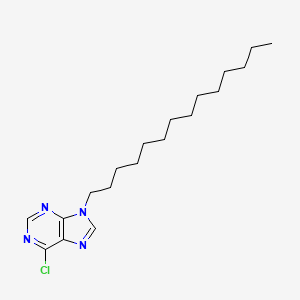
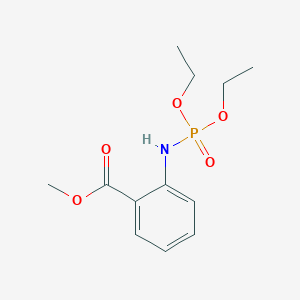
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)
